An In-depth Technical Guide to the Structure Elucidation of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
An In-depth Technical Guide to the Structure Elucidation of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. The document details spectroscopic data, experimental protocols, and logical workflows essential for confirming the molecule's identity and structure.
Chemical Structure and Nomenclature
5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound. Its core structure is a fully saturated (octahydro) pyrrole ring fused to a pyridine ring at the 3 and 4 positions. A benzyl group is attached to the nitrogen atom at position 5 of the pyrrolo[3,4-c]pyridine scaffold.[1] The molecule possesses two chiral centers at the bridgehead carbons, allowing for stereoisomers.[1]
Molecular Formula: C₁₄H₂₀N₂ Molecular Weight: 216.32 g/mol (Free Base)
Caption: 2D Structure of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine.
Spectroscopic Data for Structure Elucidation
The confirmation of the chemical structure relies on a combination of spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine, the expected molecular ion peak and key fragments are summarized below.
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 216.16 | [C₁₄H₂₀N₂]⁺ | Molecular Ion (M⁺) of the free base. |
| 125.11 | [C₇H₁₃N₂]⁺ | Loss of the benzyl group ([M-C₇H₇]⁺). |
| 91.05 | [C₇H₇]⁺ | Benzyl cation, a very common and stable fragment for benzyl-containing compounds.[2][3] Often the base peak. |
Fragmentation Pathway: Under ionization, a common fragmentation pathway for benzylamines involves the cleavage of the C-N bond connecting the benzyl group to the nitrogen atom.[2] This heterolytic cleavage results in the formation of a stable benzyl cation ([C₇H₇]⁺) at m/z 91, which is typically a prominent peak in the mass spectrum.[2][4]
Caption: Expected Mass Spectrometry Fragmentation Pathway.
IR spectroscopy is used to identify the functional groups present in the molecule. As a saturated bicyclic tertiary amine with an aromatic ring, the spectrum is expected to show characteristic absorptions for C-H and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic (Benzyl group) |
| 2800 - 3000 | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine[5][6] |
Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[5][7]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data (400 MHz, D₂O, for the hydrochloride salt)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.3 – 7.5 | Multiplet (m) | 5H | Aromatic protons (Benzyl -C₆H₅) |
| 3.8 – 4.1 | Multiplet (m) | 2H | Benzylic protons (-CH₂-Ph) |
| 3.2 – 3.5 | Multiplet (m) | ~8-10H | Bicyclic CH₂ and CH protons |
¹³C NMR Data (for the hydrochloride salt)
| Chemical Shift (δ, ppm) | Assignment |
| 138.9 | Quaternary aromatic carbon (Benzyl C1) |
| 127 – 129 | Aromatic CH carbons (Benzyl C2-C6) |
| 58.4 | Benzylic carbon (-CH₂-Ph) |
| 45 – 50 | Bicyclic carbons (CH₂, CH) |
Note: The provided NMR data is for the hydrochloride salt in D₂O and is not fully assigned. Complete, unambiguous assignment would require advanced 2D NMR techniques such as COSY, HSQC, and HMBC.
Experimental Protocols
The synthesis of pyrrolo[3,4-c]pyridine derivatives typically involves a multi-step process starting from a substituted pyridine dicarboxylic acid.[1]
-
Coupling and Cyclization: Reaction of 3,4-pyridinedicarboxylic acid with benzylamine to form the N-benzyl-pyrrolo[3,4-c]pyridine-dione intermediate.[1]
-
Reduction: The dione intermediate is then fully reduced to yield the final 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. This can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation under pressure.
Caption: Generalized Synthetic Workflow.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule.[8]
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern for structural confirmation.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The analysis can be performed on a neat liquid sample or a solid sample prepared as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation.[11][12]
-
Background Scan: Perform a background scan of the empty sample holder to subtract atmospheric CO₂ and H₂O signals.[12][13]
-
Sample Scan: Place the sample on the ATR crystal or in the sample holder and collect the spectrum.[13] Typically, spectra are recorded from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the salt form) in a high-quality NMR tube.[14] An internal standard like tetramethylsilane (TMS) may be added for referencing.[14]
-
Data Acquisition: Place the NMR tube in the spectrometer.[15] Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.[15][16]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.[15]
References
- 1. 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride () for sale [vulcanchem.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. emory.edu [emory.edu]
- 16. pnas.org [pnas.org]
